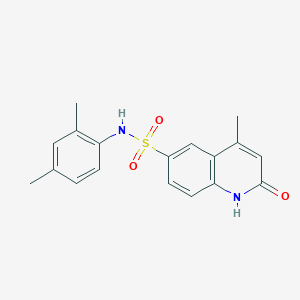
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide (4,8-DMQS) is a synthetic drug that has been developed to target specific biochemical and physiological processes. It is a derivative of the naturally occurring quinoline and has been studied extensively for its potential therapeutic uses. 4,8-DMQS is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development.
科学研究应用
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide has been studied extensively for its potential therapeutic uses. It has been found to possess a number of unique properties that make it a promising candidate for further research and development. For example, it has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases.
作用机制
The exact mechanism of action of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is still not fully understood. However, it is believed to act by targeting specific biochemical and physiological processes. It has been found to interact with several enzymes, receptors, and other proteins that are involved in the regulation of various biological processes. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and the receptor for advanced glycation end products (RAGE), which is involved in the regulation of cell growth and survival. Additionally, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide have been studied extensively. It has been found to have a number of beneficial effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been found to possess anti-microbial and anti-viral activities, making it a potential candidate for the development of new drugs for the treatment of infectious diseases. Additionally, it has been found to possess neuroprotective and antioxidant activities, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
The use of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively new compound and has been found to possess a number of unique properties that make it a promising candidate for further research and development. Additionally, it is relatively easy to synthesize and has been found to possess a number of beneficial effects. On the other hand, it is an expensive compound and has a relatively short shelf life. Additionally, it has been found to possess a number of potential side effects, including nausea, vomiting, and dizziness.
未来方向
Given its potential therapeutic uses, there are a number of potential future directions for the research and development of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide. These include further studies on its mechanism of action, its potential to inhibit the growth of certain types of cancer cells, and its potential to treat neurological disorders. Additionally, there is potential for the development of new drugs based on 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide for the treatment of infectious diseases. Finally, further research is needed to better understand the potential side effects of 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide and to develop methods to reduce or eliminate these side effects.
合成方法
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic compound that can be synthesized using a variety of methods. The most common method is to start with the commercially available 2-methylphenyl-6-sulfonamide and then react it with 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline in a two-step process. First, the sulfonamide is reacted with the quinoline in a reaction catalyzed by an acid, such as sulfuric acid, to form the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid and form the desired 4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide.
属性
IUPAC Name |
4,8-dimethyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-4-5-7-16(11)20-24(22,23)14-8-13(3)18-15(10-14)12(2)9-17(21)19-18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGZKUHFLUIORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6485352.png)
![N-(3-methylbutyl)-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B6485355.png)
![4-({1-[(3-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B6485370.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485382.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485389.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485404.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485407.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485408.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)


![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)